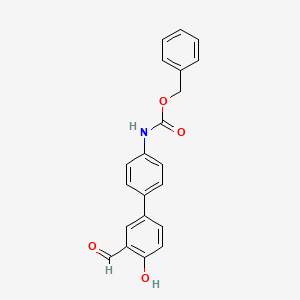
4-(4-Cbz-Aminopheny)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cbz-Aminopheny)-2-formylphenol, 95% (4-Cbz-APFP-95) is a chemical compound that is commonly used in scientific research applications, such as in the synthesis of peptides, proteins, and other organic molecules. It is also used in biomedical and pharmaceutical research, as well as in the development of new drugs. 4-Cbz-APFP-95 is a highly reactive compound, with a high reactivity towards nucleophiles, making it an important tool in the synthesis of peptides and other compounds.
Mécanisme D'action
4-Cbz-APFP-95 acts as a nucleophile, reacting with electrophiles such as carboxylic acids, amines, and other nucleophiles. This reaction is highly specific, allowing for the synthesis of peptides and other organic molecules with a high degree of accuracy and precision.
Biochemical and Physiological Effects
4-Cbz-APFP-95 has been studied for its biochemical and physiological effects. It has been shown to increase the rate of protein synthesis in cells, as well as to increase the formation of peptides and other molecules. It has also been shown to increase the rate of cell proliferation and to modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cbz-APFP-95 has several advantages when used in laboratory experiments. It is highly reactive, allowing for the synthesis of peptides and other organic molecules with a high degree of accuracy and precision. It is also relatively inexpensive, making it a cost-effective choice for researchers. However, it is also highly toxic and should be handled with care.
Orientations Futures
Future research on 4-Cbz-APFP-95 could include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted on its reactivity towards other nucleophiles, as well as its potential use in the synthesis of other organic molecules. Additionally, research could be conducted on its potential use in the development of new drugs, as well as its potential toxicity and safety in humans. Finally, research could be conducted on its potential use in the synthesis of peptide-based antibodies and other biological agents.
Méthodes De Synthèse
4-Cbz-APFP-95 is synthesized by a two-step process, involving the reaction of 4-chlorobenzyl alcohol with p-toluenesulfonyl chloride and then with 2-formylphenol. The first step involves the reaction of 4-chlorobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 4-chlorobenzyl p-toluenesulfonate, which is then reacted with 2-formylphenol in the presence of a catalyst such as palladium or copper. This produces 4-Cbz-APFP-95 as the final product.
Applications De Recherche Scientifique
4-Cbz-APFP-95 is used in a variety of scientific research applications, including the synthesis of peptides and other organic molecules, the development of new drugs, and the study of biochemical and physiological effects. It is also used in the synthesis of peptide-based antibodies and other biological agents, as well as in the synthesis of peptide-based drugs.
Propriétés
IUPAC Name |
benzyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-13-18-12-17(8-11-20(18)24)16-6-9-19(10-7-16)22-21(25)26-14-15-4-2-1-3-5-15/h1-13,24H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMZMDSYMYWTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cbz-Aminopheny)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

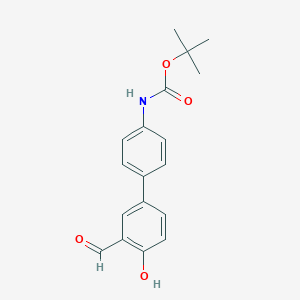
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
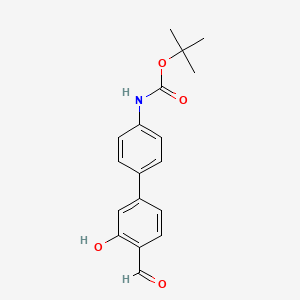

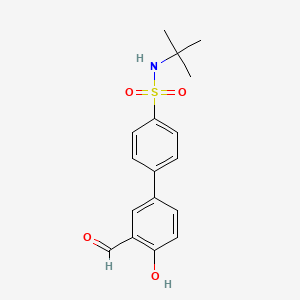
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
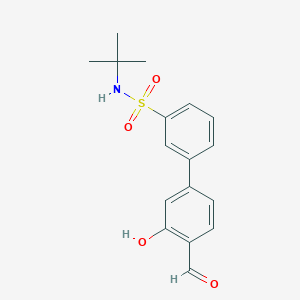
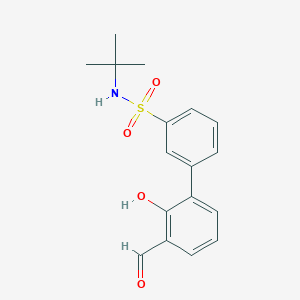

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)


![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)
